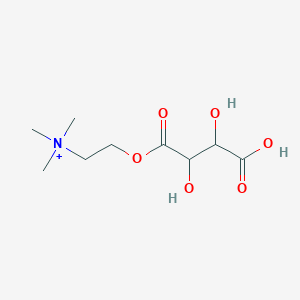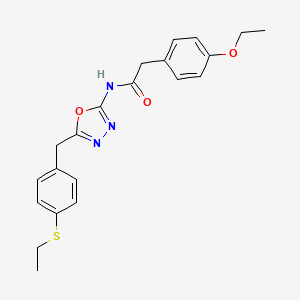![molecular formula C17H20O2 B14121087 3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a tert-butyl group and a methoxy group, while the other phenyl ring has a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully substituted biphenyl derivative.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, tert-butyl chloride, aluminum chloride, and various bases and acids.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully substituted biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Used as an additive in polymers and resins to enhance their stability and performance.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling cascades, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A similar compound with two tert-butyl groups on the biphenyl structure.
tert-Butyl peroxybenzoate: Contains a tert-butyl group and is used as a radical initiator in polymerization reactions.
2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Another biphenyl derivative with multiple tert-butyl groups and hydroxyl groups.
Uniqueness
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl, methoxy, and hydroxyl groups makes it versatile for various applications, particularly in fields requiring stability and reactivity.
Eigenschaften
Molekularformel |
C17H20O2 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-tert-butyl-4-(3-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-13(8-9-16(15)18)12-6-5-7-14(10-12)19-4/h5-11,18H,1-4H3 |
InChI-Schlüssel |
ZNQROGZUPLIHRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


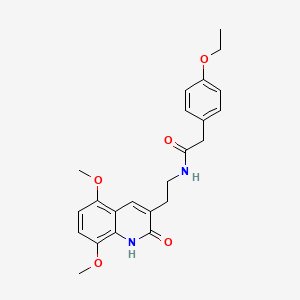
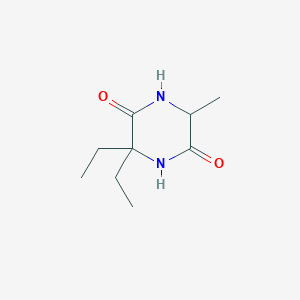
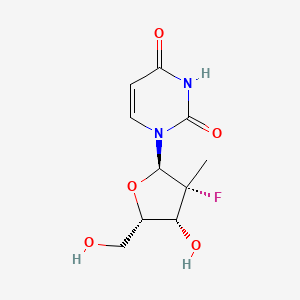
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
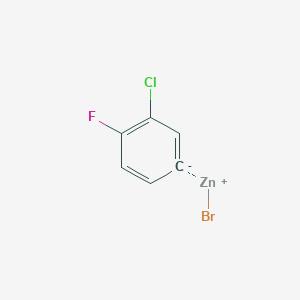
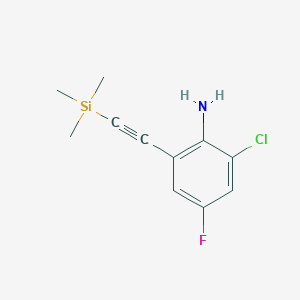
![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
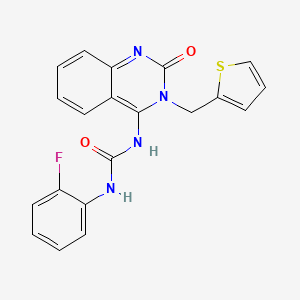
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)


